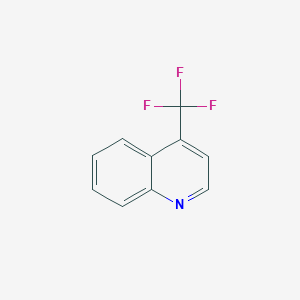

4-(Trifluoromethyl)quinoline

説明

Significance of the Quinoline (B57606) Scaffold in Advanced Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govorientjchem.orgresearchgate.net Its rigid structure and the presence of a nitrogen atom provide a versatile platform for designing molecules that can interact with a wide array of biological targets. nih.govdntb.gov.ua Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects. nih.govorientjchem.orgresearchgate.net This inherent biological activity has cemented the quinoline nucleus as a critical component in drug discovery and development. orientjchem.orgdntb.gov.ua

The introduction of a trifluoromethyl (-CF3) group, a process known as trifluoromethylation, dramatically alters the properties of the parent quinoline molecule. cymitquimica.combeilstein-journals.org This small, yet highly electronegative, substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. cymitquimica.combeilstein-journals.org The trifluoromethyl group's strong inductive effect can also influence the acidity or basicity of nearby functional groups, further modulating the molecule's chemical behavior. nih.gov In the context of quinolines, trifluoromethylation has been shown to improve bioavailability and efficacy, making it a key strategy in the design of new and more effective therapeutic agents. smolecule.com

Scope and Relevance of Current Research on 4-(Trifluoromethyl)quinoline

Current research on this compound is broad and multifaceted, reflecting its potential in various scientific domains. cymitquimica.com The compound's unique characteristics, imparted by the trifluoromethyl group at the 4-position, make it a valuable building block in organic synthesis and a promising candidate for the development of novel functional molecules. cymitquimica.comfishersci.fi

The investigation of this compound is a prime example of interdisciplinary research. Medicinal chemists are exploring its potential in developing new drugs, particularly in the areas of oncology and infectious diseases. smolecule.com Materials scientists are interested in its application in creating advanced materials, such as polymers and liquid crystals, due to its unique electronic properties. smolecule.comevitachem.com Furthermore, its fluorescent properties have garnered attention in the field of analytical chemistry for the development of sensitive probes for biological imaging and metal ion detection. chemimpex.com

Interactive Data Table: Physicochemical Properties of Quinolines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Quinoline | C9H7N | 129.16 | Parent heterocyclic aromatic compound. researchgate.net |

| This compound | C10H6F3N | 197.16 | Enhanced lipophilicity and metabolic stability. cymitquimica.com |

| 4-Hydroxy-8-(trifluoromethyl)quinoline | C10H6F3NO | 215.16 | Potential as a ligand in coordination chemistry. chemimpex.com |

| 4-Chloro-7-(trifluoromethyl)quinoline | C10H5ClF3N | 231.60 | Intermediate in organic synthesis. sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYXBXQWMBMXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380664 | |

| Record name | 4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25199-77-3 | |

| Record name | 4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 4 Trifluoromethyl Quinoline Derivatives

Established Synthetic Pathways for Trifluoromethylated Quinolines

Classical methods for quinoline (B57606) synthesis have been adapted to incorporate the trifluoromethyl group, providing foundational routes to these structures.

Friedländer Annulation Strategies for 4-(Trifluoromethyl)quinolines

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis. To synthesize 4-(trifluoromethyl)quinolines, this reaction typically involves the use of 2-trifluoroacetyl anilines and various carbonyl compounds. researchgate.net

One approach utilizes a proline potassium salt as a catalyst for the reaction between substituted 2-trifluoroacetyl anilines and carbonyl compounds, affording 4-trifluoromethyl-substituted quinolines in good to excellent yields under mild conditions. researchgate.net Another variation employs an NHC-copper(I) complex to catalyze the tandem direct alkynylation and dehydrative condensation of o-aminofluoromethylketones with a wide range of terminal alkynes on water, also producing 4-trifluoromethylquinolines. acs.org

Researchers have also synthesized new 2-methyl-4-styrylquinoline derivatives, including one with a trifluoromethylstyryl group, through Friedländer annulation of (2-aminophenyl)chalcones with acetone. iucr.org

Table 1: Examples of Friedländer Annulation for 4-(Trifluoromethyl)quinolines

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-Trifluoroacetyl anilines, Carbonyl compounds | Proline potassium salt | 4-Trifluoromethyl-substituted quinolines | Good to excellent | researchgate.net |

| o-Aminofluoromethylketones, Terminal alkynes | NHC-Cu(I) complex, Water | 4-Trifluoromethylquinolines | Good | acs.org |

| (2-Aminophenyl)chalcones, Acetone | Glacial acetic acid, 373 K | (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline | 77-94% | iucr.org |

Doebner Reaction Applications for 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

The Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, is a classic method for preparing quinoline-4-carboxylic acids. nih.govresearchgate.net This reaction has been successfully applied to the synthesis of 2-(trifluoromethyl)quinoline-4-carboxylic acid. smolecule.com The process typically involves the condensation of an aniline derivative with a trifluoromethyl-substituted aldehyde and pyruvic acid.

To address the low reactivity of anilines with electron-withdrawing groups, a modified Doebner hydrogen-transfer reaction has been developed. nih.gov This method has proven effective for the synthesis of substituted quinolines from such anilines and is suitable for large-scale synthesis. nih.gov Various catalysts, including ytterbium perfluorooctanoate, have been employed to improve the efficiency of the Doebner reaction, often allowing it to proceed under milder, more environmentally friendly conditions, such as in water. researchgate.net

Table 2: Doebner Reaction for 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

| Aniline Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |

| Aniline | Trifluoromethyl-substituted aldehyde | Trifluoroacetic acid, Ethanol | 2-(Trifluoromethyl)quinoline-4-carboxylic acid | |

| 6-(Trifluoromethoxy)aniline | Benzaldehyde | Various | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | nih.gov |

| Aniline | Benzaldehyde | Ytterbium perfluorooctanoate, Water | 2-Phenylquinoline-4-carboxylic acid | researchgate.net |

Contemporary Catalytic Approaches in 4-(Trifluoromethyl)quinoline Synthesis

Modern synthetic chemistry has introduced a variety of catalytic methods that offer improved efficiency, selectivity, and substrate scope for the synthesis of trifluoromethylated quinolines.

Copper-Catalyzed Annulation Reactions for 4-(Trifluoromethyl)quinolines

Copper catalysis has emerged as a powerful tool for constructing the quinoline core. An efficient copper-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines provides access to a range of 4-trifluoromethyl quinolines in good to excellent yields (58-99%) under redox-neutral conditions. organic-chemistry.orgacs.orgnih.govacs.org This method is notable for its broad substrate adaptability and has been extended to the synthesis of ferrocene-substituted fluorine-containing quinolines. organic-chemistry.orgacs.org The optimal conditions for this reaction were found to be CuI in DMF at 100°C. organic-chemistry.org

Table 3: Copper-Catalyzed Annulation for 4-(Trifluoromethyl)quinolines

| Reactants | Catalyst/Solvent/Temp | Product Scope | Yield Range | Reference |

| Ketone oxime acetates, ortho-Trifluoroacetyl anilines | CuI, DMF, 100°C | Various 4-trifluoromethyl quinolines | 58-99% | organic-chemistry.orgacs.orgnih.govacs.org |

| Ferrocene-based ketone oxime acetates, ortho-Trifluoroacetyl anilines | CuI, DMF, 100°C | Ferrocene-substituted 4-trifluoromethyl quinolines | Good to excellent | organic-chemistry.orgacs.org |

Nickel-Catalyzed Cycloaddition Protocols for (Trifluoromethyl)quinolines

Nickel catalysis has enabled novel cycloaddition strategies for synthesizing trifluoromethylated quinolines. A notable example involves the nickel-catalyzed insertion of an alkyne into the C–S bond of 2-trifluoromethyl-1,3-benzothiazole. thieme.dethieme-connect.com This reaction proceeds through the formation of a seven-membered benzothiazepine (B8601423) intermediate, which then undergoes thermal desulfidation to yield the 2-(trifluoromethyl)quinoline (B1226531). thieme-connect.comthieme-connect.com This process represents a formal substitution of a sulfur atom with an alkyne. The reaction is typically carried out using a nickel(0) complex, such as bis(1,5-cyclooctadiene)nickel, with an N-heterocyclic carbene (NHC) ligand like IPr. thieme-connect.com

Table 4: Nickel-Catalyzed Cycloaddition for (Trifluoromethyl)quinolines

| Reactants | Catalyst/Ligand | Intermediate | Final Product | Reference |

| 2-Trifluoromethyl-1,3-benzothiazole, Alkyne | Bis(1,5-cyclooctadiene)nickel, IPr | Benzothiazepine | 2-(Trifluoromethyl)quinoline | thieme.dethieme-connect.comthieme-connect.com |

Copper-Catalyzed Oxidative Cyclization for 2-(Trifluoromethyl)quinolines

Copper-mediated intramolecular oxidative cyclization provides another modern route to trifluoromethylated quinolines. Specifically, 2-trifluoromethylquinolines can be synthesized from N-(2-alkenylaryl) enamines using a copper catalyst. rsc.org This reaction is typically carried out in the presence of a copper salt, such as CuCl₂ or CuI, in a solvent like DMAc or DCE at elevated temperatures. rsc.org The process is believed to involve an oxidative cyclization mechanism. This method has been used to prepare a variety of substituted 2-(trifluoromethyl)quinoline derivatives with moderate to good yields. rsc.org

Table 5: Copper-Catalyzed Oxidative Cyclization for 2-(Trifluoromethyl)quinolines

| Substrate | Catalyst/Solvent/Temp | Product | Yield | Reference |

| N-(2-alkenylaryl) enamine | CuCl₂, DMAc, 60°C | Ethyl 4-(2-butoxy-2-oxoethyl)-2-(trifluoromethyl)quinoline-3-carboxylate | Not specified | rsc.org |

| N-(2-alkenylaryl) enamine | CuI, DCE, 60°C | Ethyl 6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate | Not specified | rsc.org |

| N-(2-alkenylaryl) enamine | CuCl₂, DMAc, 60°C | Ethyl 4-(2-(tert-butoxy)-2-oxoethyl)-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate | 81% | rsc.org |

| N-(2-alkenylaryl) enamine | CuI, DCE, 60°C | Ethyl 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-3-carboxylate | 66% | rsc.org |

Multi-Component and One-Pot Synthetic Sequences

One-pot and multi-component reactions offer efficient and atom-economical routes to complex molecules like 4-(trifluoromethyl)quinolines by minimizing intermediate purification steps, saving time, and reducing waste.

A notable one-pot synthesis for 3-fluoro-4-(trifluoromethyl)quinolines has been developed, commencing from pentafluoropropen-2-ol (PFP). This tandem sequence involves a Mannich addition, followed by a Friedel-Crafts cyclization and subsequent aromatization.

The process begins with the preparation of PFP from hexafluoroacetone (B58046) (HFA). The core of the synthesis is the one-pot reaction of PFP with various aldimines. This sequence proceeds through an initial Mannich-type addition, which is then followed by an intramolecular Friedel-Crafts cyclization. The final step is an aromatization that yields the stable 3-fluoro-4-(trifluoromethyl)quinoline scaffold. This method provides an effective pathway to these highly functionalized quinolines in good to excellent yields.

| Aldimine Substituent (R) | Product | Yield (%) | Reference |

|---|---|---|---|

| p-MeO-C₆H₄ | 3-Fluoro-6-methoxy-4-(trifluoromethyl)quinoline | 83 | |

| Ph | 3-Fluoro-2-phenyl-4-(trifluoromethyl)quinoline | 75 | |

| p-Cl-C₆H₄ | 2-(4-Chlorophenyl)-3-fluoro-4-(trifluoromethyl)quinoline | 61 |

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful click chemistry reaction used to create complex molecular architectures. This strategy has been employed to synthesize novel hybridized systems where a 1,2,3-triazole ring is appended to a this compound core.

The synthesis involves a two-step process. First, 6-amino-4-(trifluoromethyl)quinolines are converted into the corresponding 6-azido-4-(trifluoromethyl)quinolines. These azide (B81097) intermediates are then reacted with a selection of terminal alkynes through a regioselective CuAAC reaction. This cycloaddition exclusively yields 1,4-disubstituted 1,2,3-triazole products, demonstrating high efficiency and regioselectivity with yields ranging from 77% to 95%. The resulting hybrid scaffolds merge the structural features of both the quinoline and triazole systems.

| Quinoline Substituent | Alkyne Substituent | Yield (%) | Reference |

|---|---|---|---|

| 2-Phenyl | -CH₂OH | 95 | |

| 2-(4-Methylphenyl) | -CH₂OH | 91 | |

| 2-(4-Fluorophenyl) | -(CH₂)₅CH₃ | 80 | |

| 2-Furyl | -Phenyl | 77 |

Advanced Fluorination and Trifluoromethylation Techniques

Directly introducing a trifluoromethyl group onto a quinoline ring or constructing the ring from a CF₃-containing building block are key advanced strategies.

Direct C-H trifluoromethylation is an ideal synthetic method as it avoids the need for pre-functionalized substrates. However, the regioselectivity of this transformation on the quinoline nucleus is a significant challenge. Due to the electronic properties of the quinoline ring, direct radical or anionic trifluoromethylation reactions often favor the C2 position.

Research into direct trifluoromethylation of quinoline using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) under oxidative conditions has been reported to yield a mixture of isomers. One study using a phosphovanadomolybdic acid catalyst produced a 56% total yield of trifluoromethylquinolines, but this was a mixture of isomers with no clear selectivity for the C4 position. Achieving selective C4-H trifluoromethylation on an unactivated quinoline scaffold remains a formidable challenge, often requiring the use of directing groups or N-oxide derivatives to control the position of functionalization. For instance, regioselective C4-functionalization has been observed on quinoline N-oxides, which alters the electronic distribution of the ring system to favor attack at that position.

An alternative and highly regioselective approach is to construct the quinoline scaffold using building blocks that already contain the trifluoromethyl group. This strategy ensures the CF₃ group is placed at the desired position from the outset.

One effective, catalyst-free method involves the condensation of m-phenylenediamine (B132917) with an unsymmetrical 1,3-diketone bearing a trifluoromethyl group, such as 1,1,1-trifluoro-2,4-pentanedione. The strong electron-withdrawing nature of the trifluoromethyl group directs the initial nucleophilic addition to the adjacent ketone. The subsequent intramolecular cyclization and condensation proceed with high regioselectivity to afford the this compound product. This reaction can even proceed in water at room temperature when highly activated diketones like hexafluoroacetylacetone (B74370) are used.

Another building-block approach is the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. These precursors, synthesized from the reaction of ethyl 2-cyanoacetate and trifluoroacetimidoyl chlorides, cyclize under reflux conditions in nitrobenzene (B124822) to produce substituted this compound-3-carbonitriles in quantitative yields. These methods highlight the utility of using CF₃-containing synthons to overcome the regioselectivity challenges associated with direct trifluoromethylation.

Reactivity and Functional Group Transformations of 4 Trifluoromethyl Quinoline Derivatives

Nucleophilic Substitution Reactions on Trifluoromethylated Quinolines

The presence of the -CF3 group, particularly at the 4-position, activates the quinoline (B57606) ring towards nucleophilic attack. This facilitates the substitution of various leaving groups, most notably halogens, providing a versatile platform for introducing new functional moieties.

Halogenated 4-(trifluoromethyl)quinolines are valuable intermediates for synthetic modifications. The halogen atoms on the quinoline ring can be readily displaced by a variety of nucleophiles. smolecule.com For instance, the fluorine atom at the 3-position of 3-fluoro-4-(trifluoromethyl)quinolines is susceptible to nucleophilic substitution. acs.org This reactivity allows for the synthesis of a wide array of 3-substituted-4-(trifluoromethyl)quinolines. acs.orgacs.orgacs.org

Research has demonstrated that the 3-fluorine can be effectively replaced by different nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov For example, the reaction of 3-fluoro-4-(trifluoromethyl)quinolines with trimethylsilylcyanide (TMSCN) in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) yields the corresponding 3-cyano derivative. acs.org

Table 1: Examples of Nucleophilic Substitution on 3-Fluoro-4-(trifluoromethyl)quinolines

| Starting Material | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Fluoro-6-methoxy-2-phenyl-4-(trifluoromethyl)quinoline | TMSCN / TBAF | 6-Methoxy-2-phenyl-4-(trifluoromethyl)quinoline-3-carbonitrile | 92% | acs.org |

Beyond fluorine, other halogens such as chlorine and bromine at various positions on the quinoline ring also serve as excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of amines, thiols, and other functional groups. vulcanchem.comevitachem.com

Transformations Involving the Trifluoromethyl Group

While often retained for its desirable electronic properties, the trifluoromethyl group itself can participate in chemical transformations, offering unique pathways to novel heterocyclic systems.

A notable transformation of the 4-trifluoromethyl group is its involvement in defluorinative cyclization reactions. A key example is the reaction of 3-fluoro-4-(trifluoromethyl)quinoline derivatives with hydrazine. acs.orgnih.gov In this process, the trifluoromethyl group undergoes a defluorinative transformation that leads to the formation of a pyrazole (B372694) ring fused to the quinoline core, resulting in a pyrazoloquinoline system. acs.orgacs.orgnih.gov This reaction proceeds through successive dehydrofluorinations, ultimately constructing the new heterocyclic ring. acs.org Such reactions are significant as they convert the -CF3 group into a structural component of a more complex, fused ring system. mdpi.com

Derivatization Strategies for Enhanced Functionality

To expand the utility and explore the structure-activity relationships of 4-(trifluoromethyl)quinolines, various derivatization strategies are employed. These methods focus on creating hybrid molecules by linking the quinoline scaffold to other pharmacologically relevant moieties or by forming new functional groups through condensation reactions.

A prominent strategy for creating novel derivatives is the synthesis of hybrid molecules that conjugate the 4-(trifluoromethyl)quinoline core with other heterocyclic systems, such as 1,2,3-triazoles. nih.gov These hybrid scaffolds are often synthesized with high efficiency and regioselectivity using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov

The typical synthetic route involves converting an amino-substituted this compound into an azide (B81097) intermediate. researchgate.net This azido-quinoline is then reacted with a terminal alkyne in the presence of a copper catalyst to yield the desired 1,2,3-triazole-quinoline conjugate. researchgate.netbeilstein-journals.org This modular approach allows for the creation of large libraries of hybrid compounds by varying the substitution on both the quinoline and the alkyne partner. researchgate.netmdpi.com These hybrid systems have been synthesized from various precursors, including 6-amino-4-(trifluoromethyl)quinolines and 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide. researchgate.netnih.gov

Table 2: Synthesis of Triazole-Quinoline Hybrid Systems

| Quinoline Precursor | Reaction Type | Resulting Hybrid System | Yields | Reference |

|---|---|---|---|---|

| 6-Azido-4-(trifluoromethyl)quinolines | CuAAC with terminal alkynes | 2-Aryl(heteroaryl)-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines | 77-95% | researchgate.net |

| 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide | Multi-step synthesis via thiosemicarbazide | (5-Mercapto-4H-triazol-3-yl)-quinolin-4-ols | Good | nih.gov |

Schiff bases, or imines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone. beilstein-journals.org This reaction provides a straightforward method for derivatizing amino-substituted 4-(trifluoromethyl)quinolines. Specifically, 6-amino-4-(trifluoromethyl)quinoline derivatives can react with various substituted salicylaldehydes to produce a series of quinoline-based Schiff bases in high yields. beilstein-journals.orgresearchgate.netresearchgate.net

The synthesis is typically a one-step condensation reaction. beilstein-journals.org This derivatization is valuable for creating conjugated systems where the electronic properties of the quinoline and the aromatic aldehyde are linked through the imine functionality. researchgate.net

Table 3: Synthesis of Schiff Bases from 6-Amino-4-(trifluoromethyl)quinoline

| Amine Component | Aldehyde Component | Product Class | Yield | Reference |

|---|

Advanced Spectroscopic and Structural Elucidation of 4 Trifluoromethyl Quinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 4-(Trifluoromethyl)quinoline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative, with two-dimensional techniques further clarifying the connectivity of the molecule.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the aromatic region of the ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the protons on both the pyridine (B92270) and benzene (B151609) rings of the quinoline (B57606) core. The chemical shifts of these protons are influenced by the electron-withdrawing trifluoromethyl group and the anisotropic effects of the aromatic rings. For instance, in a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the aromatic protons appear in a specific region of the spectrum, with their coupling patterns revealing their relative positions. researchgate.net

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.0 - 8.5 | m | - |

| Methyl-H | 2.41 | s | - |

Note: Data is illustrative and based on a substituted derivative. 'm' denotes multiplet, 's' denotes singlet.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of a this compound derivative would show distinct signals for each unique carbon atom. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the nitrogen atom and the trifluoromethyl group. researchgate.net

Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative

| Carbon | Chemical Shift (ppm) |

| Aromatic-C | 114 - 147 |

| CF₃ | ~124 (q, J ≈ 275 Hz) |

| Methyl-C | 20.7 |

Note: Data is illustrative and based on a substituted derivative. 'q' denotes quartet.

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the CF₃ group, as there are no other fluorine atoms in the vicinity to cause coupling. The chemical shift of this signal provides a clear indication of the electronic environment of the trifluoromethyl group. In derivatives, the chemical shift of the CF₃ group can be influenced by the nature and position of other substituents on the quinoline ring. For example, in various trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones, the ¹⁹F NMR signal for the CF₃ group appears around -60 ppm. rsc.org

Table 3: Representative ¹⁹F NMR Data for a Substituted this compound Derivative

| Fluorine Group | Chemical Shift (ppm) | Multiplicity |

| -CF₃ | ~ -60 | s |

Note: Data is illustrative and based on a substituted derivative. 's' denotes singlet.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

HSQC correlates the chemical shifts of protons with their directly attached carbon atoms. This allows for the direct assignment of protonated carbons in the quinoline ring system.

These techniques are crucial for assembling the complete molecular structure from the individual NMR signals.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of its solid-state structure. The resulting crystal structure would reveal the planarity of the quinoline ring system, the geometry of the trifluoromethyl group, and how the molecules pack in the crystal lattice. Intermolecular interactions, such as π-π stacking of the aromatic rings and potential weak hydrogen bonds involving the fluorine atoms, would also be elucidated. While a crystal structure for the parent this compound is not available in the provided search results, studies on derivatives like 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one have provided detailed crystallographic information, including unit cell parameters and space group. cambridge.org

Table 4: Representative Crystal Data for a Substituted this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.002(3) |

| b (Å) | 5.170(1) |

| c (Å) | 17.733(3) |

| β (°) | 111.11(2) |

| Volume (ų) | 1368.5(3) |

Note: Data is for 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. cambridge.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula with a high degree of confidence. nih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers, often coupled with electrospray ionization (ESI), can measure the mass-to-charge ratio (m/z) of the molecular ion with mass errors below 5 parts per million (ppm). nih.govnih.gov

For this compound (C₁₀H₆F₃N), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The analysis of its derivatives has shown that both positive electrospray (ESI+) and electron ionization (EI) can afford molecular ions ([M+H]⁺ and [M]·⁺, respectively) that confirm the molecular formula. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural confirmation, revealing characteristic losses of fragments related to the quinoline ring and the trifluoromethyl substituent. nih.govresearchgate.net

| Parameter | Value for this compound |

|---|---|

| Molecular Formula | C₁₀H₆F₃N |

| Theoretical Exact Mass | 197.0452 g/mol |

| Common Adduct (ESI+) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 198.0525 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific bonds and functional groups present, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. For quinoline derivatives, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. vscht.czirphouse.com Carbon-carbon stretching vibrations within the aromatic ring system are observed at 1600-1400 cm⁻¹. vscht.cz The trifluoromethyl (CF₃) group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the 1400-1000 cm⁻¹ range.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1620 - 1580 | Aromatic C=C Ring Stretch | Medium |

| 1520 - 1470 | Aromatic C=C Ring Stretch | Medium |

| 1350 - 1100 | C-F Stretch (from CF₃ group) | Strong |

| 900 - 670 | Aromatic C-H Out-of-Plane Bend | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. Quinoline derivatives are well-suited for Raman analysis due to their aromatic structure, which gives rise to intense signals. dergipark.org.trresearchgate.net The symmetric stretching vibrations of the quinoline ring system are typically strong in the Raman spectrum. Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental data to precisely assign the observed vibrational modes. dergipark.org.trresearchgate.net The protonation of the quinoline nitrogen can cause significant changes in the Raman bands, particularly in the 1650-1500 cm⁻¹ region. researchgate.net

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3050 | Aromatic C-H Stretch | Medium |

| 1630 - 1570 | Aromatic Ring Stretch | Strong |

| ~1380 | Ring Breathing Mode | Strong |

| ~1000 | Ring Breathing Mode (Trigonal) | Strong |

| ~750 | CF₃ Symmetric Deformation | Medium |

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy of quinoline-based compounds reveals electronic transitions primarily originating from the heterocyclic aromatic system. beilstein-journals.org The absorption spectra for trifluoromethylated quinoline derivatives typically show transitions in the 250–500 nm range. beilstein-journals.org Bands in the ultraviolet region are generally attributed to π → π* transitions within the quinoline ring. beilstein-journals.orgnih.gov Transitions at longer wavelengths (above 350 nm) can be assigned to n → π* transitions involving the nitrogen lone pair or to intramolecular charge-transfer (ICT) type transitions. beilstein-journals.org

The position and intensity of these absorption bands are sensitive to both the solvent polarity and the nature of other substituents on the quinoline ring. beilstein-journals.orgnih.govbeilstein-archives.org Studies on related compounds have demonstrated that solvent changes from chloroform (less polar) to methanol or DMSO (more polar) can shift the absorption maxima, a phenomenon known as solvatochromism. beilstein-journals.org

| Solvent | Typical λₘₐₓ Range (nm) for π → π | Typical λₘₐₓ Range (nm) for ICT/n → π |

|---|---|---|

| Chloroform (CHCl₃) | ~280 - 340 | ~350 - 400 |

| Methanol (MeOH) | ~280 - 340 | ~360 - 420 |

| Dimethyl Sulfoxide (DMSO) | ~285 - 350 | ~370 - 430 |

Note: The λₘₐₓ ranges are based on published data for various 2- and 6-substituted this compound derivatives and may vary for the unsubstituted parent compound. beilstein-journals.org

Photoluminescence Measurements

The photoluminescent properties of this compound derivatives are a subject of significant research interest, largely due to the influence of the trifluoromethyl (CF3) group. beilstein-journals.orgnih.govscispace.com This strong electron-withdrawing group can enhance the photophysical characteristics of the quinoline scaffold, making these compounds suitable for applications in materials science and as biological markers. beilstein-journals.orgnih.gov

Studies on Schiff bases derived from 6-amino-4-(trifluoromethyl)quinolines have revealed interesting photophysical behaviors. beilstein-journals.orgscispace.com These compounds generally exhibit notable fluorescence, with their emission spectra being sensitive to both solvent polarity and the nature of the substituents on the quinoline and Schiff base moieties. beilstein-journals.org

A key characteristic observed in these derivatives is the Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. In a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols, larger Stokes shifts were recorded in more polar solvents like DMSO (65–150 nm) and MeOH (65–130 nm) compared to a less polar solvent such as CHCl3 (59–85 nm). beilstein-journals.org This phenomenon, known as solvatochromism, suggests a change in the intramolecular charge transfer (ICT) state upon excitation and stabilization of the excited state in polar environments. nih.gov The electronic properties of the substituents also play a crucial role in determining the magnitude of the Stokes shift. beilstein-journals.orgbeilstein-archives.org

For instance, amino-quinoline derivatives featuring bis-trifluoromethyl groups (TFMAQs) demonstrate pronounced fluorescent solvatochromism. nih.gov These compounds exhibit high fluorescence quantum yields in non-polar solvents, while the fluorescence is nearly quenched in polar solvents. nih.gov The photophysical properties can also be observed in the solid state, where emission characteristics are influenced by the planarity between the quinoline ring and attached phenyl groups. nih.gov

The following table summarizes the photoluminescence data for a selection of Schiff bases derived from this compound in various solvents.

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |

| 3aa | CHCl3 | 360 | 419 | 59 |

| DMSO | 362 | 427 | 65 | |

| MeOH | 360 | 425 | 65 | |

| 3ba | CHCl3 | 365 | 430 | 65 |

| DMSO | 370 | 520 | 150 | |

| MeOH | 365 | 495 | 130 | |

| 3bb | CHCl3 | 450 | 535 | 85 |

| DMSO | 470 | 590 | 120 | |

| MeOH | 460 | 580 | 120 | |

| 3bc | CHCl3 | 390 | 470 | 80 |

| DMSO | 410 | 530 | 120 | |

| MeOH | 400 | 520 | 120 | |

| 3be | CHCl3 | 430 | 510 | 80 |

| DMSO | 450 | 560 | 110 | |

| MeOH | 440 | 550 | 110 |

Data sourced from a study on trifluoromethylated quinoline-phenol Schiff bases. beilstein-journals.org

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of the emission process of a fluorophore. For this compound derivatives, quantum yields have been determined to assess their potential as fluorescent materials. beilstein-journals.orgnih.gov The comparative method is commonly employed for these measurements, using a well-characterized fluorescent compound as a standard. csfarmacie.cz

In a comprehensive study of Schiff bases synthesized from 2-(R-substituted)-6-amino-4-(trifluoromethyl)quinolines, fluorescence quantum yields were found to range from low to good. beilstein-journals.org The values were significantly influenced by the solvent environment. The quantum yields in chloroform (CHCl3) ranged from 0.12 to 0.80, in dimethyl sulfoxide (DMSO) from 0.20 to 0.75, and in methanol (MeOH) from 0.13 to 0.85. beilstein-journals.org These variations underscore the role of solvent in stabilizing the excited state and affecting the efficiency of radiative decay pathways. beilstein-journals.org

The selection of an appropriate fluorescence standard is crucial for accurate quantum yield determination. For quinoline derivatives, standards such as anthracene in cyclohexane have been utilized. csfarmacie.cz The introduction of the trifluoromethyl group is often considered a strategy to enhance fluorescence, as it can increase electron transport and reduce molecular stacking, which are beneficial for developing phosphorescent materials. beilstein-journals.orgnih.govscispace.com

The table below presents the fluorescence quantum yields (Φf) for several this compound-derived Schiff bases in different solvents.

| Compound | Φf in CHCl3 | Φf in DMSO | Φf in MeOH |

| 3aa | 0.40 | 0.50 | 0.55 |

| 3ba | 0.80 | 0.75 | 0.85 |

| 3bb | 0.12 | 0.20 | 0.13 |

| 3bc | 0.25 | 0.30 | 0.28 |

| 3be | 0.15 | 0.22 | 0.18 |

Data sourced from a study on trifluoromethylated quinoline-phenol Schiff bases. beilstein-journals.org

These findings highlight that strategic chemical modifications to the this compound core can modulate its photoluminescence and quantum efficiency, making these compounds tunable for specific applications.

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethyl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. scirp.org This method is employed to understand the fundamental aspects of a molecule's structure, reactivity, and spectroscopic signatures.

Electronic Structure Elucidation

DFT calculations are instrumental in elucidating the electronic structure of quinoline (B57606) derivatives. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For instance, studies on various quinoline derivatives have shown that the introduction of different substituent groups can significantly alter the HOMO-LUMO energy gap. nih.gov Electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups, such as the trifluoromethyl group, can lower the energy of the LUMO. A smaller HOMO-LUMO gap generally suggests a higher reactivity. nih.gov

In a study of a series of tunable quinoline derivatives, the calculated energy gaps (ΔE) varied depending on the substituents. For example, a derivative with a trifluoromethyl group (6c) exhibited an energy gap of 3.940 eV, while a derivative with a nitro group (6w) had a much smaller gap of 1.936 eV, indicating higher reactivity. nih.gov

Table 1: Calculated HOMO, LUMO, and Energy Gap for Selected Quinoline Derivatives

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 6c | -CF3 | - | - | 3.940 |

| 6ab | -CF3 | - | - | 3.939 |

| 6w | -NO2 | - | - | 1.936 |

| 6x | -NO2 | - | - | 1.928 |

Data sourced from a study on tunable quinoline derivatives. nih.gov

Prediction of Spectroscopic Properties (NMR, IR, Raman)

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. scirp.org

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, which correspond to the peaks observed in Infrared (IR) and Raman spectra. cardiff.ac.uk These calculations help in the assignment of vibrational modes to specific molecular motions. A detailed study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline reported both experimental and DFT-calculated FT-IR and FT-Raman spectra. researchgate.netdergipark.org.tr The calculated frequencies, after scaling, showed good agreement with the experimental values, allowing for a comprehensive assignment of the vibrational bands. dergipark.org.tr For example, the C-F stretching vibrations and the symmetric and asymmetric C-F3 stretching modes were identified with the aid of theoretical calculations. dergipark.org.tr

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Trifluoromethylated Quinoline Derivative

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/cc-pVQZ) |

|---|---|---|---|

| NH2 stretching | 3383 | 3388 | 3383, 3494 |

| NH2 deformation | 1592 | 1594 | 1585 |

| C-F stretching | 1117 | - | 1112 |

| Symmetric C-F3 stretching | - | - | 1140, 717 |

Data is for 4-amino-2-methyl-8-(trifluoromethyl)quinoline. dergipark.org.tr

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. wolfram.com The different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red regions represent negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential, favoring nucleophilic attack. Green areas represent neutral potential. wolfram.com

MEP analysis of quinoline derivatives helps in identifying the electron-rich and electron-poor regions of the molecule, thereby predicting sites for intermolecular interactions. researchgate.net For example, in a study of a quinoline-based Schiff base compound, the MEP surface was used to understand its reactivity. semanticscholar.org Similarly, MEP analysis was performed on pyrazolo quinoline derivatives to gain insights into their biological reactivity. researchgate.net These studies demonstrate the utility of MEP in rationalizing the chemical and biological properties of quinoline compounds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as 4-(Trifluoromethyl)quinoline, might interact with a biological target, typically a protein.

Binding Affinity Predictions with Biological Targets

A critical output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value provides an estimate of the strength of the interaction between the ligand and the protein, with lower (more negative) values generally indicating a stronger binding. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-2-methyl-8-(trifluoromethyl)quinoline |

| 4-(2-fluorophenoxy)quinoline |

Advanced Molecular Modeling and Dynamics

Advanced molecular modeling techniques, including Hirshfeld surface analysis and molecular dynamics, offer a detailed picture of the non-covalent interactions that govern the supramolecular assembly of molecules in the crystalline state.

Hirshfeld Surface Analysis and Intermolecular Interactions

The trifluoromethyl group, a key feature of this compound, is known to participate in various non-covalent interactions. These can include C–F···H–C hydrogen bonds and type II C–F···F–C interactions. The analysis of electrostatic potentials often highlights the attractive nature of these interactions, which play a crucial role in the formation of supramolecular structures. In the crystal structure of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol monosolvate, a derivative of the well-known antimalarial mefloquine, the supramolecular architecture is sustained by a combination of O—H⋯O, N—H⋯O, and C—H⋯F hydrogen bonds nih.gov.

The various intermolecular contacts and their percentage contributions to the Hirshfeld surface for a derivative, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, are summarized in the table below.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 29.3 |

| H···F | 26.3 |

| H···C | 12.7 |

| C···C | 8.5 |

| F···F | 8.5 |

| H···N | 5.0 |

| C···N | 3.5 |

| C···F | 3.5 |

Prediction of Crystal Packing and Supramolecular Assemblies

The prediction of crystal packing and the resulting supramolecular assemblies is a key aspect of crystal engineering. The intermolecular interactions identified through Hirshfeld surface analysis are the driving forces behind the formation of these assemblies. In the case of this compound derivatives, a variety of supramolecular motifs are observed.

For example, in isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains. These chains are further connected by C—H⋯O and C—H⋯F interactions, creating a three-dimensional network simulations-plus.com. Additionally, C—H⋯π interactions contribute to the formation of layers.

The study of partially fluorinated quinoline crystals has shown that π-stacking interactions are a common feature in their supramolecular structures. Quantum-topological analysis suggests that these interactions, often considered non-valent, can have a degree of covalent character due to the overlap of molecular wave functions in the intermolecular space.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Predictions

QSAR and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are powerful tools in the early stages of drug discovery. They help in identifying candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.

In Silico Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity

While specific ADMET predictions for this compound are not detailed in the available literature, studies on various quinoline derivatives provide valuable insights into the expected properties of this class of compounds. Computational tools are widely used to predict these properties from the molecular structure.

A study on quinoline imines demonstrated that these compounds exhibited good intestinal absorption in in silico models sciforschenonline.org. The prediction of ADMET properties is crucial as they influence the oral bioavailability, cell permeation, metabolism, and elimination of drug molecules sciforschenonline.org.

For the derivative 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, in silico predictions indicated positive gastrointestinal absorption but negative blood-brain barrier penetration. The toxicity model classified this compound in toxicity class 4. It was also predicted to be active against the Aryl hydrocarbon Receptor (AhR) and to affect the Mitochondrial Membrane Potential (MMP), suggesting potential hepatotoxicity and mutagenicity.

The table below summarizes some of the predicted ADMET properties for a selection of quinoline derivatives, illustrating the types of assessments that are typically performed.

| Compound Class | Predicted Property | Result |

| Quinoline Imines | Human Intestinal Absorption | Good |

| 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Gastrointestinal Absorption | Positive |

| 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Blood-Brain Barrier Penetration | Negative |

| 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Toxicity Class | 4 |

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are extensively used to predict the activity of new compounds and to guide the design of more potent analogues. For various classes of quinoline derivatives, QSAR studies have been instrumental in understanding the structural requirements for their biological activities, such as anticancer and antimalarial effects.

For instance, a QSAR study on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline linker was conducted to predict their anticancer activity nanobioletters.com. Such studies typically involve the calculation of various molecular descriptors (e.g., constitutional, physicochemical, and topological) and the development of a mathematical model that relates these descriptors to the observed biological activity. While a specific QSAR model for this compound is not available, the methodologies applied to its derivatives demonstrate the potential of this approach for this compound class.

Applications in Medicinal Chemistry and Biological Research

Antiviral Activities of 4-(Trifluoromethyl)quinoline Derivatives

Derivatives of this compound have emerged as promising candidates in the fight against a range of viral infections. Their efficacy has been evaluated against several specific and challenging viral pathogens.

Zika Virus (ZIKV): Research into 2,8-bis(trifluoromethyl)quinoline derivatives has shown their potential to inhibit ZIKV replication in vitro. Notably, certain analogs have demonstrated greater potency than the parent compound, mefloquine. For instance, derivatives with modifications at the C-4 position were found to be more effective against ZIKV replication. Two specific derivatives, N1-(2,8-bis(trifluoromethyl)-quinolin-4-yl)ethane-1,2-diamine and 2-[(2,8-bis(trifluoromethyl)quinolin-4-yl)amino]ethanol, exhibited an EC50 of 0.8 µM, which is five times more potent than mefloquine.

Ebola Virus (EBOV): While direct studies on this compound derivatives against the Ebola virus are limited, broader research on quinoline (B57606) derivatives has indicated their potential as antiviral agents for Ebola Virus Disease (EVD). For example, a novel quinoline derivative, 2NH2Q, was identified as having inhibitory activity against Ebola trVLP replication with an IC50 of 4.66 µM doi.orgnih.gov. This suggests that the quinoline scaffold is a promising starting point for the development of anti-Ebola therapeutics.

Human Immunodeficiency Virus (HIV): Quinolinonyl non-diketo acid derivatives have been synthesized and evaluated as inhibitors of HIV-1. These compounds have shown activity against the RNase H and polymerase functions of reverse transcriptase. Several of these derivatives displayed measurable EC50 values ranging from 1.73 to 16.1 μM. Specifically, one compound reported the lowest EC50 of the series and was not cytotoxic at high concentrations, indicating a favorable antiviral profile.

Severe Acute Respiratory Syndrome (SARS) and Middle East Respiratory Syndrome (MERS): Quinoline derivatives have been investigated for their activity against coronaviruses. A series of 4-anilino-6-aminoquinazoline derivatives, which include a 4-trifluoromethyl aniline (B41778) group, were synthesized and showed high anti-MERS-CoV activities. One compound, in particular, exhibited a high inhibitory effect with an IC50 of 0.157 μM and a selectivity index of 25. For SARS-CoV-2, new quinoline-based compounds have demonstrated stronger anti-SARS-CoV-2 activity than the reference drug chloroquine, with EC50 values as low as 1.5 ± 1.0 μM.

Interactive Data Table: Antiviral Efficacy of this compound Derivatives

| Virus | Derivative Class | Key Finding | EC50/IC50 | Reference |

| Zika Virus | 2,8-bis(trifluoromethyl)quinoline | More potent than mefloquine | 0.8 µM | |

| Ebola Virus | Quinoline Derivative (2NH2Q) | Inhibitory activity against trVLP replication | 4.66 µM | doi.orgnih.gov |

| HIV-1 | Quinolinonyl non-diketo acid | Inhibition of RNase H and polymerase functions | 1.73 to 16.1 μM | |

| MERS-CoV | 4-anilino-6-aminoquinazoline | High inhibitory effect | 0.157 µM | |

| SARS-CoV-2 | Quinoline-based compounds | Stronger activity than chloroquine | 1.5 ± 1.0 μM |

The antiviral mechanisms of this compound derivatives are multifaceted and depend on the specific virus being targeted. For HIV-1, these compounds can inhibit the enzymatic activity of reverse transcriptase, an enzyme crucial for the replication of the virus. By targeting both the RNase H and polymerase functions of this enzyme, the derivatives can effectively halt the viral life cycle. Docking studies have suggested that these quinolinones interact with the biological target, and site-directed mutagenesis has helped to validate the crucial residues for binding.

Anticancer Potential and Antitumor Mechanisms

The this compound scaffold is also a key component in the development of novel anticancer agents. These derivatives have been shown to impact cancer cell growth and survival through various mechanisms.

A series of novel 4-(trifluoromethyl)-2-anilinoquinoline derivatives have been designed and synthesized, demonstrating significant antiproliferative activity against various human cancer cell lines. One particular compound, which features a (4-(piperazin-1-yl)phenyl)amino substitution, showed superior efficacy against four different cancer cell lines nih.gov. The antiproliferative effects of these compounds are often dose-dependent.

Microtubule Polymerization: Certain this compound derivatives have been identified as inhibitors of tubulin polymerization. They can disrupt the cellular microtubule network by targeting the colchicine binding site on tubulin. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.

C-Met Kinase: The c-Met kinase is a receptor tyrosine kinase that is often dysregulated in various cancers. Novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been developed as potent c-Met kinase inhibitors. One promising compound from this series exhibited a c-Met IC50 value of 0.59 nM. Another series of 3,5,7-trisubstituted quinolines were also identified as potent c-Met inhibitors with IC50 values of less than 1.0 nM.

Human Topoisomerase I: While research on direct inhibition of human topoisomerase I by this compound derivatives is ongoing, broader studies on pyrazolo[4,3-f]quinoline derivatives have shown their potential as inhibitors of both topoisomerase I and IIα. These enzymes are crucial for DNA replication and repair in cancer cells, making them attractive targets for anticancer drugs. One of the synthesized pyrazolo[4,3-f]quinoline derivatives showed an equivalent inhibition pattern of topoisomerase IIα activity to that of etoposide, a known topoisomerase inhibitor.

Interactive Data Table: Anticancer Mechanisms of this compound Derivatives

| Mechanism | Derivative Class | Target | Key Finding | IC50 | Reference |

| Inhibition of Proliferation | 4-(trifluoromethyl)-2-anilinoquinoline | Multiple Cancer Cell Lines | Superior efficacy against four cancer cell lines | Not specified | nih.gov |

| Induction of Apoptosis | 4-(trifluoromethyl)-2-anilinoquinoline | Multiple Cancer Cell Lines | Induces apoptosis and cell cycle arrest | Not specified | nih.gov |

| Microtubule Polymerization Inhibition | N-aryl-2-trifluoromethyl-quinazoline-4-amine | Tubulin (Colchicine site) | Disrupted cellular microtubule networks | Not specified | |

| C-Met Kinase Inhibition | 4-(2-fluorophenoxy)quinoline | c-Met Kinase | Potent multitargeted receptor tyrosine kinase inhibitor | 0.59 nM | |

| C-Met Kinase Inhibition | 3,5,7-trisubstituted quinolines | c-Met Kinase | Highly potent and selective c-Met inhibitors | < 1.0 nM | |

| Topoisomerase IIα Inhibition | Pyrazolo[4,3-f]quinoline | Topoisomerase IIα | Equivalent inhibition pattern to etoposide | Not specified |

Antimalarial Drug Discovery and Development

The quinoline scaffold is a cornerstone in the history and future of antimalarial drug development. The incorporation of the trifluoromethyl (CF3) group into this structure has been a particularly fruitful strategy, leading to potent compounds, most notably mefloquine. Research into this compound and its isomers continues to be a promising avenue for discovering new agents to combat drug-resistant malaria.

Structure-Activity Relationships in Trifluoromethylated Antimalarials (e.g., Mefloquine Analogs)

The antimalarial activity of trifluoromethylated quinolines is profoundly influenced by the number and position of the CF3 groups, as well as the nature of the substituent at the 4-position of the quinoline ring.

The development of mefloquine, which features a 2,8-bis(trifluoromethyl)quinoline core, highlighted the significance of these electron-withdrawing groups. The addition of trifluoromethyl groups is intended to enhance antimalarial activity and increase the compound's lipophilicity, which aids its entry into parasite-infected cells. researchgate.net These groups can also modulate the interaction of the molecule with its specific biological targets within the parasite. researchgate.net Studies have shown that quinoline derivatives with two trifluoromethyl groups generally exhibit slightly higher in vitro antimalarial activity than those with only one. nih.gov For instance, 2,8-bis(trifluoromethyl) quinoline ketones demonstrated lower IC50 values compared to their single trifluoromethyl counterparts. nih.gov

Further structure-activity relationship (SAR) analyses have revealed several key trends:

Halogenation: The presence of halogens, such as chlorine (Cl) and bromine (Br), on the quinoline nucleus tends to enhance antimalarial activity. rsc.org

Electron-Withdrawing/Donating Groups: In contrast, strong electron-withdrawing groups like nitro (–NO2) or electron-donating groups like hydroxyl (–OH) can diminish the compound's potency. rsc.org

Substituent Size: Bulkier aromatic substitutions are often favorable for both antimalarial activity and the inhibition of parasite-specific enzymes like lactate dehydrogenase. rsc.org

Positional Isomerism: Research on other quinoline derivatives has shown that having a trifluoromethyl group at the para-position of a connected phenyl ring is beneficial for improving antiplasmodial activity. nih.gov

The design of new mefloquine analogs often involves molecular hybridization, combining the 2,8-bis-(trifluoromethyl)quinoline pharmacophore with moieties from other antimalarials like amodiaquine to generate novel and potent compounds. nih.gov

Evaluation of Anti-Plasmodium falciparum Activity

The efficacy of this compound derivatives has been extensively tested against various strains of Plasmodium falciparum, the deadliest malaria parasite. These evaluations are crucial for determining potency, cross-resistance with existing drugs, and the therapeutic potential of new compounds. In vitro assays typically measure the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit parasite growth by 50%.

Studies have demonstrated that trifluoromethylated quinolines are active against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For example, a series of 4-methylaminoquinoline compounds showed significant activity, with many derivatives exhibiting IC50 values below 500 nM against both 3D7 (CQS) and K1 (CQR) strains. acs.org One of the most active compounds in this series recorded an IC50 of 40 nM against the 3D7 strain and 60 nM against the K1 strain. acs.org

The presence of one or two trifluoromethyl groups has a clear impact on potency. Derivatives with two CF3 groups, such as 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone, have shown IC50 values as low as 4.8 µg/mL against the D10 strain of P. falciparum. nih.gov

| Compound | Parasite Strain | IC50 Value | Reference |

|---|---|---|---|

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (CQS) | 4.8 µg/mL | nih.gov |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (CQS) | 5.2 µg/mL | nih.gov |

| 4-Methylaminoquinoline Derivative (11a) | 3D7 (CQS) | 40 nM | acs.org |

| 4-Methylaminoquinoline Derivative (11a) | K1 (CQR) | 60 nM | acs.org |

| 4-Methylaminoquinoline Derivative (10c) | 3D7 (CQS) | 60 nM | acs.org |

| 4-Methylaminoquinoline Derivative (10c) | K1 (CQR) | 100 nM | acs.org |

| Quinoline-sulfonamide hybrid | 3D7 (CQS) | 0.05 µM | researchgate.net |

| Quinoline-sulfonamide hybrid | K1 (CQR) | 0.41 µM | researchgate.net |

Antimicrobial and Antifungal Investigations

Beyond their well-established antimalarial effects, quinoline derivatives, including those with trifluoromethyl substitutions, have demonstrated a wide range of antimicrobial activities. nih.gov Their versatile chemical structure allows for modifications that can target various bacterial and fungal pathogens, making them a subject of ongoing research for new anti-infective agents. benthamscience.com

Broad-Spectrum Activity Against Bacterial Pathogens

Trifluoromethyl-substituted quinolines have been evaluated against a panel of both Gram-positive and Gram-negative bacteria, often showing promising results. For instance, certain novel 2-sulfoether-4-quinolone scaffolds have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values of 0.8 µM and 1.61 µM, respectively. nih.gov

In other studies, quinoline derivatives have been shown to be effective against a broader range of bacteria. One hybrid compound, 5d, exhibited potent effects against most tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125 to 8 µg/mL. mdpi.com The broad-spectrum nature of these compounds is sometimes attributed to a dual-target mechanism, potentially inhibiting both bacterial LptA and Topoisomerase IV proteins. mdpi.com The general antimicrobial potential of quinoline derivatives is well-documented against pathogens such as Escherichia coli and Staphylococcus aureus. researchgate.net

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-sulfoether-4-quinolone | Staphylococcus aureus | 0.8 µM | nih.gov |

| 2-sulfoether-4-quinolone | Bacillus cereus | 1.61 µM | nih.gov |

| Quinolone hybrid (5d) | Various G+ and G- strains | 0.125–8 µg/mL | mdpi.com |

| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 µg/mL | nih.gov |

| 9-bromo substituted indolizinoquinoline-5,12-dione | MRSA | 2 µg/mL | nih.gov |

Efficacy Against Fungal Strains

The quinoline scaffold is also a privileged structure in the development of antifungal agents. researchgate.net Research inspired by the natural alkaloid quinine has led to the synthesis of trifluoromethylated quinoline derivatives with significant fungicidal activities.

A notable example is the lead structure 2,8-bis(trifluoromethyl)-4-quinolinol. Derivatives of this compound have been tested against several agriculturally important phytopathogenic fungi. One particularly potent derivative, compound Ac12, demonstrated EC50 values of 0.52 µg/mL against Sclerotinia sclerotiorum and 0.50 µg/mL against Botrytis cinerea. nih.gov These values were superior to the lead compound and commercial fungicides like azoxystrobin. nih.gov The proposed mechanism for some of these compounds involves causing abnormal morphology of the cell membrane, leading to increased permeability and the release of cellular contents. nih.gov

Other fluorinated quinoline analogs have also shown good activity. At a concentration of 50 µg/mL, several compounds exhibited over 80% activity against S. sclerotiorum, while another showed 80.8% activity against Rhizoctonia solani. mdpi.com The broad antifungal potential of quinolines has been noted against human pathogens as well, including Candida albicans and Aspergillus niger. researchgate.net

| Compound | Fungal Strain | Activity (EC50) | Reference |

|---|---|---|---|

| Compound Ac12 | Sclerotinia sclerotiorum | 0.52 µg/mL | nih.gov |

| Compound Ac12 | Botrytis cinerea | 0.50 µg/mL | nih.gov |

| 2,8-bis(trifluoromethyl)-4-quinolinol (Lead Compound) | Sclerotinia sclerotiorum | 1.72 µg/mL | nih.gov |

| 2,8-bis(trifluoromethyl)-4-quinolinol (Lead Compound) | Botrytis cinerea | 1.89 µg/mL | nih.gov |

| Fluorinated quinoline analog (2g) | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | mdpi.com |

| Fluorinated quinoline analog (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |

Antileishmanial Properties

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The structural similarities between antimalarial and antileishmanial targets have prompted research into repurposing quinoline-based drugs for this neglected tropical disease. Quinoline derivatives are considered privileged structures in the search for new leishmanicidal agents. nih.gov

Synthetic and natural quinolones have been evaluated against various Leishmania species. In one study, a natural product, Chloroaustralasine A, was tested against Leishmania infantum amastigotes, showing an IC50 value of 8 µM. nih.gov Synthetic intermediates in the production of this natural product also showed promising activity; one such compound displayed an IC50 of 14.7 µM against intramacrophage L. infantum amastigotes with no cytotoxicity, yielding a selectivity index comparable to the reference drug miltefosine. nih.gov This highlights that even subtle changes to the functional groups on the quinolone scaffold can drastically affect anti-parasitic activity. nih.gov

Neuroprotective Research Applications

The quinoline framework is a subject of significant interest in the pursuit of neuroprotective agents, largely due to its inherent antioxidant properties. Oxidative stress, a condition marked by an imbalance between pro-oxidants and antioxidant systems, leads to an overproduction of reactive oxygen species (ROS). The brain is particularly susceptible to ROS-induced damage, and this vulnerability is a known factor in the progression of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. bohrium.commdpi.com

Derivatives of the quinoline scaffold have been identified as promising candidates for multifunctional antioxidants with neuroprotective capabilities. nih.gov Computational studies and molecular docking simulations have been employed to screen large libraries of quinoline derivatives for their potential to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.comnih.gov Certain structural features, like catechol groups, have been found to enhance neuroprotective activity, while others, such as aldehyde and ester groups, improve affinity towards AChE. mdpi.com Through systematic screening, specific quinoline derivatives have been proposed as promising molecules for further investigation as potential therapies against Alzheimer's and Parkinson's diseases. bohrium.commdpi.com

Other Biological Activities and Pharmacological Targets

Anti-inflammatory and Antioxidant Effects

Quinoline and its derivatives are recognized for a wide spectrum of biological activities, including significant anti-inflammatory and antioxidant effects. nih.gov These heterocyclic compounds can modulate inflammatory pathways and scavenge harmful free radicals, making them attractive scaffolds for drug development. mdpi.com

Research into specifically designed quinoline derivatives has demonstrated potent anti-inflammatory action. In a study involving xylene-induced ear edema in mice, certain quinolin-2-one and related fused-ring derivatives exhibited anti-inflammatory activity superior to the reference drug ibuprofen at the same dosage. epa.gov The most effective of these compounds also significantly inhibited the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide-stimulated mouse macrophages. epa.gov

The antioxidant activity of quinoline derivatives is often evaluated by their ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO). sapub.orgmdpi.com The position and nature of substituent groups on the quinoline ring, particularly the presence and location of hydroxyl groups, play a crucial role in their antioxidant potential. mdpi.com Studies have shown that some synthetic quinoline derivatives possess strong antioxidant capabilities, in some cases exceeding that of established antioxidants like Trolox. nih.govmdpi.com This radical-scavenging ability is a key component of their potential therapeutic effects, including neuroprotection. mdpi.com

Ligand Binding to Nuclear Receptors (e.g., Liver X Receptor Agonism)

Liver X receptors (LXRs), members of the nuclear receptor superfamily, are critical regulators of cholesterol, lipid, and glucose metabolism. nih.govnih.gov As such, LXR agonists are being actively investigated as potential therapeutics for conditions like atherosclerosis. The quinoline scaffold has emerged as a promising framework for the design of potent LXR agonists. nih.govresearchgate.net

Researchers have synthesized and evaluated series of 4-substituted quinoline derivatives, demonstrating their ability to bind to LXRs with high affinity and act as effective agonists. For instance, series of 4-(3-aryloxyaryl)quinoline alcohols and 4-(3-biaryl)quinoline sulfones have been identified as high-affinity LXR ligands. nih.govnih.gov These compounds have shown excellent potency in functional assays, such as inducing the expression of the ABCA1 gene, which is crucial for cholesterol efflux. nih.govnih.gov The most potent compounds in these series exhibit binding affinities (IC₅₀ values) in the low nanomolar range and can induce gene expression at similar concentrations (EC₅₀ values), with efficacy comparable to well-known LXR agonists like T0901317. nih.govnih.gov One such sulfone derivative, when evaluated in a mouse model, was shown to reduce the progression of atherosclerotic lesions, highlighting the therapeutic potential of this class of quinoline compounds. nih.gov

Larvicidal Activity (e.g., against Anopheles arabiensis)

The control of mosquito vectors, such as Anopheles arabiensis, is a critical strategy in combating malaria. conicet.gov.ar There is a growing demand for novel, effective, and environmentally safer larvicides. mdpi.com Research has shown that heterocyclic compounds containing the trifluoromethyl group, including those with a quinoline-related core, possess significant larvicidal properties.

While direct studies on this compound are limited, research on related structures is informative. For example, a series of synthesized pyrrolo[1,2-a]quinoline derivatives were screened for their larvicidal activity against Anopheles arabiensis. conicet.gov.ar Two compounds from this series demonstrated the highest larval mortality rates. conicet.gov.ar The results are summarized in the table below.

| Compound | Concentration (µM) | Mortality Rate (48h) |

| 2e | 9.2 | 89% |

| 2b | 8.12 | 78% |

Similarly, studies on 2,3-dihydroquinazolin-4(1H)-ones, another class of heterocyclic compounds, revealed that the presence of a trifluoromethoxy group on an aryl substituent significantly enhanced larvicidal activity against Anopheles arabiensis larvae. conicet.gov.ar This suggests that the trifluoromethyl or related groups are key contributors to the insecticidal action of these molecular scaffolds.

DNA/HSA Bio-interactions

The interaction of small molecules with biological macromolecules like deoxyribonucleic acid (DNA) and human serum albumin (HSA) is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. chemrxiv.org HSA is the primary transport protein in blood plasma, affecting the distribution and availability of drugs, while DNA is the target for many therapeutic agents. chemrxiv.orgnih.gov

Hybrid molecules incorporating the this compound structure have been synthesized and studied for their interactions with DNA and HSA. Spectroscopic and molecular docking studies are common methods to characterize these binding events. nih.gov For example, the interaction between quinoline yellow and HSA has been shown to quench the intrinsic fluorescence of the protein, indicating the formation of a complex stabilized by hydrophobic forces and hydrogen bonds. nih.gov Such binding can induce conformational changes in the protein's secondary structure. nih.gov

Site-specific marker displacement experiments help to identify the binding location of a compound on HSA, which contains two primary drug-binding sites known as Sudlow's site I and site II. iapchem.org Studies on quinoline derivatives have indicated preferential binding to specific subdomains within the albumin protein. nih.gov The elucidation of these bio-interactions is crucial for the development of quinoline-based compounds as therapeutic agents, providing insights into their potential efficacy and toxicity. nih.gov

Future Perspectives and Emerging Research Avenues for 4 Trifluoromethyl Quinoline

Design Principles for Next-Generation Trifluoromethylated Quinoline (B57606) Agents

The design of next-generation agents derived from 4-(trifluoromethyl)quinoline is increasingly guided by a deep understanding of structure-activity relationships (SAR). The trifluoromethyl (-CF3) group at the 4-position is a key feature, known to enhance metabolic stability, binding affinity, and cellular permeability due to its high electronegativity and lipophilicity. mdpi.com Future design principles will likely focus on the strategic modification of other positions on the quinoline ring to fine-tune the biological activity and selectivity of these compounds.

A significant area of focus is the development of novel anti-cancer agents. nih.gov For instance, a series of 2-anilinoquinoline derivatives incorporating a 4-trifluoromethyl group have been designed and synthesized. nih.gov In these compounds, substitutions on the anilino moiety play a crucial role in their anti-cancer efficacy. nih.gov One notable example, compound 8b , which features a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position, has demonstrated superior efficacy against multiple cancer cell lines by inducing apoptosis and cell cycle arrest. nih.gov This highlights a key design principle: the hybridization of the this compound core with other pharmacophores to create multi-target agents.